molecular formula C14H12ClFN6 B2492366 5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2415540-88-2

5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2492366
CAS No.: 2415540-88-2
M. Wt: 318.74
InChI Key: SJBURBNNXFOICW-UHFFFAOYSA-N
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Description

5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a piperazine ring, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide to yield an intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of palladium-catalyzed cross-coupling reactions and other advanced techniques can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce new heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and piperazine derivatives, such as:

Uniqueness

What sets 5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile apart is its unique combination of a pyridine ring with chloro and cyano substituents, a piperazine ring, and a fluoropyrimidine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN6/c15-12-5-10(6-17)7-18-13(12)21-1-3-22(4-2-21)14-19-8-11(16)9-20-14/h5,7-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBURBNNXFOICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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